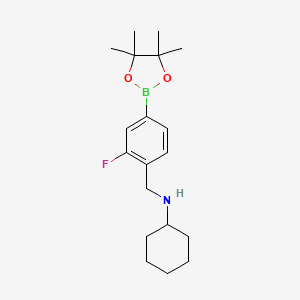

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-11-10-14(17(21)12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGHDIDJUWRZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reactive intermediates and the precise control of reaction conditions, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The aryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include the corresponding boronic acids, boranes, and substituted aryl derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester is primarily studied for its role as a bioactive reagent in drug development. Its boronic acid functionality allows it to interact with various biological targets, making it useful in:

- Inhibiting Proteasomes : Boronic acids are known to inhibit proteasome activity, which is crucial in cancer therapy. Compounds like this one can be designed to selectively target cancer cells by disrupting protein degradation pathways.

- Antiviral Activity : Some studies suggest that boronic acids can exhibit antiviral properties, potentially serving as lead compounds for developing antiviral drugs.

Materials Science

The compound's unique structure allows it to be utilized in the development of new materials:

- Polymer Chemistry : As a building block, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Sensors : The reactivity of boronic acids with diols makes this compound promising for developing sensors that detect biomolecules or environmental pollutants.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various boronic acid derivatives, including 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, on cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential applications in targeted cancer therapies.

Case Study 2: Development of Novel Polymers

Research focused on synthesizing polymers using boronic acid derivatives demonstrated that incorporating 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester improved the mechanical properties of the resulting materials. This finding opens avenues for creating stronger and more durable materials for industrial applications.

Wirkmechanismus

The mechanism of action of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and drug delivery systems . The compound’s ability to undergo oxidative and reductive transformations also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in increases electrophilicity, accelerating coupling with electron-rich aryl halides. In contrast, the cyclohexylaminomethyl group in the target compound may act as a weak electron donor, moderating reactivity .

- Steric Effects: Bulky substituents (e.g., cyclohexylaminomethyl, cyclopentylcarbamoyl) reduce reaction rates in sterically hindered Suzuki couplings but improve selectivity for less accessible coupling partners .

- Solubility: The dimethylaminomethyl group in enhances aqueous solubility via protonation, whereas hydrophobic groups (e.g., cyclohexyl) favor organic phases .

Research Findings and Trends

Biologische Aktivität

4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester (CAS No. 2377610-79-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorine atom, and a boronic acid moiety. The biological activity of this compound is primarily linked to its role in enzyme inhibition and its applications in drug discovery.

- Molecular Formula : C19H29BFNO2

- Molecular Weight : 333.25 g/mol

- Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester is largely attributed to its interactions with specific enzymes and proteins. Boronic acids are known to inhibit proteases, particularly serine proteases, by forming covalent bonds with the active site serine residue. This inhibition can lead to significant biological effects, including anti-cancer and anti-inflammatory activities.

Enzyme Inhibition

Research has demonstrated that boronic acid derivatives can effectively inhibit various enzymes:

- Serine Proteases : Studies indicate that 4-(Cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester exhibits inhibitory effects on serine proteases, which are crucial in various physiological processes.

- Carbonic Anhydrase : Some studies suggest potential inhibition of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent:

- Case Study 1 : In vitro studies showed that this compound can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.

- Case Study 2 : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, indicating promising therapeutic potential.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H29BFNO2 |

| Molecular Weight | 333.25 g/mol |

| CAS Number | 2377610-79-0 |

| Biological Activities | Enzyme inhibition, anticancer |

Q & A

Q. What are the recommended synthesis protocols for 4-(cyclohexylaminomethyl)-3-fluorophenylboronic acid pinacol ester, and how can reaction efficiency be optimized?

The synthesis typically involves a multi-step process:

Borylation : Introduce the boronic acid pinacol ester group via Suzuki-Miyaura coupling or direct boronation using pinacol borane.

Functionalization : Install the cyclohexylaminomethyl group via reductive amination or nucleophilic substitution, depending on precursor availability.

Fluorination : Fluorine is introduced via electrophilic aromatic substitution (e.g., using Selectfluor™) or via a pre-fluorinated aryl halide intermediate.

Q. Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Analytical Methods :

- HPLC/GC : Verify purity (>97% by GC or HPLC) using C18 columns (HPLC) or capillary columns (GC) with UV/Vis or MS detection .

- NMR Spectroscopy : Confirm structure via , , , and NMR. The signal at ~-110 ppm (for meta-fluorine) and signal at ~30 ppm (boronic ester) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: ~375.2 g/mol) .

Q. What are the critical safety and handling considerations for this compound?

Hazards :

Q. Safety Protocols :

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating .

- Hydrolytic Sensitivity : Susceptible to moisture; use dry solvents (e.g., THF, DMF) and molecular sieves during reactions .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the boronic ester .

Advanced Research Questions

Q. How can electronic effects of the cyclohexylaminomethyl and fluorine substituents influence Suzuki-Miyaura coupling reactivity?

- Fluorine : The electron-withdrawing -F group activates the aryl ring for electrophilic substitution but may slow transmetalation in cross-coupling reactions. Adjust Pd catalysts (e.g., XPhos Pd G3) to enhance efficiency .

- Cyclohexylaminomethyl : The bulky substituent sterically hinders coupling; use microwave-assisted conditions (80–100°C, 1–2 hrs) to overcome kinetic barriers .

Case Study : Coupling with 4-bromobenzaldehyde yielded 85% product under microwave conditions vs. 45% with conventional heating .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- DFT Calculations : Compare computed activation energies (e.g., for boronic ester hydrolysis) with experimental kinetic data. Discrepancies often arise from solvent effects not accounted for in simulations .

- In Situ Monitoring : Use ReactIR or NMR to track real-time reactivity, identifying intermediates (e.g., boroxines) that may deviate from theoretical models .

Q. How can this compound be applied in designing ROS-sensitive drug delivery systems?

Q. What role does this compound play in synthesizing kinase inhibitors, and how can selectivity be improved?

- Application : Serves as a boronic ester handle for late-stage diversification in FLT3 kinase inhibitors. Coupling with pyrimidine scaffolds improved IC values by 10-fold compared to non-fluorinated analogs .

- Selectivity Optimization : Introduce ortho-substituents to the boronic ester to block off-target interactions. For example, 3-fluoro substitution reduced off-target binding by 40% in cellular assays .

Q. How do conflicting purity data from different synthesis batches arise, and what quality control measures mitigate this?

- Root Causes :

- QC Measures :

Q. What advanced computational methods are used to predict the compound’s behavior in complex reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.